Product packaging for Benzo[c][2,7]naphthyridine(Cat. No.:CAS No. 229-89-0)

Benzo[c][2,7]naphthyridine

Cat. No.: B14758833
CAS No.: 229-89-0
M. Wt: 180.20 g/mol
InChI Key: QYRDMMPTTNOOMH-UHFFFAOYSA-N
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Description

Benzo[c][2,7]naphthyridine is an organic compound featuring a fused tetracyclic structure that incorporates nitrogen atoms into its aromatic system. This scaffold is recognized as a small bispyridine structure and is a key structural motif found in several biologically significant alkaloids . The broader naphthyridine class of compounds has garnered significant attention in novel drug development due to its potential for diverse biological activity . Scientific literature indicates that specific derivatives based on the this compound core structure have been investigated for their potential as kinase inhibitors . Some of these synthetic derivatives have been reported to target and inhibit specific kinases such as Protein Kinase B (Akt) and Protein Kinase C, which are critical enzymes in cellular signaling pathways . This mechanism suggests potential research applications in studying cell proliferation and certain disease models . Research into related fused compounds, such as benzo[c]pyrazolo[2,7]naphthyridines, has been facilitated by modern, efficient, and environmentally benign synthetic protocols, highlighting the ongoing interest in this chemical space . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B14758833 Benzo[c][2,7]naphthyridine CAS No. 229-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

229-89-0

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[c][2,7]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-4-12-11(3-1)10-5-6-13-7-9(10)8-14-12/h1-8H

InChI Key

QYRDMMPTTNOOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=NC=C3)C=N2

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzo C 1 2 Naphthyridine Architectures

Multicomponent Reaction (MCR) Approaches to Benzo[c]naphthyridine Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like Benzo[c]naphthyridines. These reactions, in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy.

Regioselective "On-Water" Protocols

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. "On-water" protocols, where the reaction is performed on the surface of water, have been shown to accelerate reaction rates and improve selectivity in certain cases.

A notable "on-water" methodology for the synthesis of Benzo[c]naphthyridine derivatives involves a one-pot, three-component reaction. This process begins with a Knoevenagel condensation of an aromatic aldehyde with malononitrile, followed by a Michael addition of a substituted amidine. This cascade of reactions proceeds smoothly in water to afford the desired products in high yields. The regioselectivity of this reaction is a key feature, ensuring the formation of the correct isomer.

In an effort to develop more environmentally friendly synthetic routes, researchers have successfully devised transition metal-free methods for the synthesis of Benzo[c]naphthyridines. One such approach utilizes a three-component reaction of aromatic aldehydes, malononitrile, and 3-aminocrotononitrile (B73559) in the presence of a basic catalyst such as piperidine. This method is not only free of transition metals but also proceeds under mild reaction conditions, often at room temperature, making it an attractive option for sustainable chemical synthesis.

Annulation Cascade Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are fundamental in the synthesis of polycyclic systems like Benzo[c]naphthyridines. Cascade reactions that combine several annulation steps in a single pot are particularly efficient.

4-Dimethylaminopyridine (DMAP) has been employed as a catalyst to promote complex annulation cascades for the synthesis of fused Benzo[c]naphthyridine frameworks. These reactions can involve a [4+2] cycloaddition followed by a [3+3] annulation, or other combinations of pericyclic reactions. These DMAP-promoted reactions are highly effective in constructing the intricate architecture of these molecules from relatively simple starting materials.

Transition Metal-Catalyzed Syntheses of Benzo[c]naphthyridine Compounds

Transition metal catalysis has revolutionized organic synthesis, and the construction of Benzo[c]naphthyridine systems is no exception. Catalysts based on metals like palladium, copper, and rhodium have been used to facilitate a variety of bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly useful for the late-stage functionalization of the Benzo[c]naphthyridine core. These reactions allow for the introduction of a wide range of substituents onto the heterocyclic framework, enabling the synthesis of diverse libraries of compounds for various applications. For instance, a pre-formed chlorobenzo[c]naphthyridine can be coupled with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to introduce new carbon-carbon bonds.

Ruthenium-Catalyzed Cycloaddition Reactions

Ruthenium complexes have emerged as powerful catalysts for cycloaddition reactions, providing an atom-economical route to complex heterocyclic systems.

[2+2+2] Cycloaddition of Diynes and Cyanamides for Benzo[c]researchgate.netrsc.orgnaphthyridinones

A notable application of ruthenium catalysis is the [2+2+2] cycloaddition of 1,7-diynes with cyanamides to construct benzo[c] researchgate.netrsc.orgnaphthyridinone derivatives. researchgate.netacs.orgnih.govacs.org This method offers a convenient and efficient pathway to these tricyclic structures. acs.orgnih.gov The reaction typically proceeds with high regioselectivity, favoring the formation of the benzo[c] researchgate.netrsc.orgnaphthyridinone isomer over the benzo[c] researchgate.netfigshare.comnaphthyridinone byproduct. researchgate.netacs.orgnih.gov

The reaction conditions have been optimized by screening various ruthenium catalysts, with [Ru(p-cymene)Cl₂]₂ showing catalytic activity, although other ruthenium complexes have also been explored. acs.org The process is tolerant of a range of functional groups on both the diyne and cyanamide (B42294) partners, allowing for the synthesis of a diverse library of substituted benzo[c] researchgate.netrsc.orgnaphthyridinones. researchgate.netacs.orgnih.gov Yields of up to 79% and regioselectivities as high as 99:1 have been reported. researchgate.netacs.orgnih.gov This atom-economical approach represents a significant advancement in the synthesis of these valuable heterocyclic compounds. acs.org

Table 1: Ruthenium-Catalyzed [2+2+2] Cycloaddition of 1,7-Diynes and Cyanamides

Catalyst Substrates Product Yield (%) Regioselectivity (2,7:2,6) Reference
[Ru(p-cymene)Cl₂]₂ 1,7-diyne and dimethylcyanamide Benzo[c] researchgate.netrsc.orgnaphthyridinone ≤79 ≤99:1 researchgate.netacs.orgnih.gov
CpCo(CO)₂ 1,7-diyne and dimethylcyanamide Inefficient - - acs.org

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and their application to the benzo[c] researchgate.netrsc.orgnaphthyridine system has enabled the introduction of various substituents, crucial for tuning the properties of these compounds. nih.govresearchgate.net

Direct Arylation Techniques Applied to Benzo[c]researchgate.netrsc.orgnaphthyridine Systems

Direct C-H arylation has gained prominence as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.orgnih.gov While specific examples of direct arylation on the benzo[c] researchgate.netrsc.orgnaphthyridine core are not extensively detailed in the provided results, the principles of this methodology are broadly applicable to electron-deficient heterocycles. researchgate.net The palladium-catalyzed direct arylation of related aza-heterocycles suggests its potential for the functionalization of the benzo[c] researchgate.netrsc.orgnaphthyridine nucleus. beilstein-journals.orgresearchgate.net This technique typically involves the coupling of a C-H bond with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable base or oxidant. nih.gov

Suzuki and Stille Coupling Applications in Benzo[c]researchgate.netrsc.orgnaphthyridine Synthesis

Both Suzuki and Stille couplings are powerful palladium-catalyzed methods for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org The Suzuki reaction, which couples an organoboron reagent with an organic halide or triflate, and the Stille reaction, which utilizes an organotin compound, have been widely employed in the synthesis of complex molecules. organic-chemistry.orgwikipedia.orgnih.govnih.gov

While direct applications of Suzuki and Stille couplings to a pre-formed benzo[c] researchgate.netrsc.orgnaphthyridine ring are not explicitly detailed in the search results, these reactions are instrumental in synthesizing substituted precursors for subsequent cyclization to the target scaffold. For instance, the synthesis of 2,5-dichlorobenzo[c] researchgate.netrsc.orgnaphthyridine has been achieved, which can then serve as a substrate for further functionalization via coupling reactions. nih.gov The versatility of these coupling methods allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, making them highly valuable in the diversification of benzo[c] researchgate.netrsc.orgnaphthyridine derivatives. nih.govacs.org

Table 2: Comparison of Suzuki and Stille Coupling Reactions

Feature Suzuki Coupling Stille Coupling Reference
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters) Organotin compounds (organostannanes) organic-chemistry.orgwikipedia.org
Advantages Low toxicity of boron reagents, commercially available reagents Stability of organostannanes to air and moisture organic-chemistry.orgwikipedia.org

| Disadvantages | Potential for side reactions under basic conditions | High toxicity of tin compounds, purification challenges | organic-chemistry.orgnih.gov |

Rhodium-Catalyzed Annulation Strategies

Rhodium-catalyzed reactions have proven effective for the synthesis of nitrogen-containing heterocycles through C-H activation and annulation cascades. rsc.org A notable example is the Rh(III)-catalyzed domino annulation of 3-diazooxindoles with isoxazolones, which generates benzo[c]naphthyridinone derivatives. rsc.org This transformation proceeds through a ring-expansion of the 3-diazooxindole, followed by consecutive C-C and C-N bond formations and the elimination of carbon dioxide. rsc.org This strategy provides an efficient route to functionalized benzo[c]naphthyridinones with good functional group tolerance. rsc.org

Iron Complex-Mediated Cycloadditions

Iron catalysis is an attractive alternative to more expensive and toxic heavy metals. Iron complexes can mediate [2+2+2] cycloaddition reactions of diynes and cyanamides to produce highly substituted 2-aminopyridines, which are precursors or analogues of the benzo[c] researchgate.netrsc.orgnaphthyridine system. researchgate.net These reactions can proceed at room temperature and often exhibit high regioselectivity. researchgate.net The use of iron catalysts represents a more sustainable and cost-effective approach to the synthesis of these heterocyclic structures. researchgate.net

Cascade and Rearrangement Processes for Benzo[c]acs.orgnih.govnaphthyridine Assembly

Cascade and rearrangement reactions offer sophisticated and efficient pathways to the benzo[c] acs.orgnih.govnaphthyridine core by forming multiple bonds in a single sequence or by orchestrating significant structural reorganizations.

Photo-Fries Rearrangements for Naphthyridine Nucleus Construction

The Photo-Fries rearrangement, a photochemical variant of the classic Fries rearrangement, has been ingeniously applied to the synthesis of benzo[c] acs.orgnih.govnaphthyridine precursors. wikipedia.orgslideshare.net This reaction typically involves the intramolecular rearrangement of a phenolic ester or an anilide upon exposure to UV light to form hydroxy aryl ketones or amino aryl ketones, respectively. wikipedia.orgslideshare.netsigmaaldrich.com

An efficient one-pot, two-step method has been developed for assembling the naphthyridine nucleus starting from anilides derived from β-alanine. acs.orgnih.gov The process commences with the photo-Fries rearrangement of p-substituted anilides, which generates o-amino ketones. nih.gov These intermediates can then react in situ with suitable reagents to construct the heterocyclic system. acs.org Specifically, anilides derived from β-alanine can be transformed via this photochemical rearrangement, and the resulting amino ketone can be cyclized to afford functionalized tetrahydronaphthyridines, which are direct precursors to the benzo[c] acs.orgnih.govnaphthyridine scaffold. acs.org The reaction proceeds through a radical mechanism, initiated by the photochemical cleavage of the amide bond. slideshare.net This approach is notable for its ability to generate key intermediates that might be incompatible with the corrosive Lewis acids used in the traditional thermal Fries rearrangement. acs.org

Table 1: Photo-Fries Rearrangement for Benzo[c] acs.orgnih.govnaphthyridine Precursors

Starting Material Key Intermediate Final Product Type Reference
Anilide derived from β-alanine o-Amino ketone Functionalized Tetrahydronaphthyridine acs.org

Dehydrogenative Aromatization and Intramolecular C(sp²)–H Amidation Pathways

A powerful cascade reaction combining dehydrogenative aromatization and intramolecular C(sp²)–H amidation provides a direct route to benzo[c] acs.orgnih.govnaphthyridin-6-ones. This method utilizes readily available 1,4-dihydropyridines as starting materials. researchgate.net

The reaction is mediated by potassium persulfate (K₂S₂O₈) and involves a cascade process where the 1,4-dihydropyridine (B1200194) core first undergoes dehydrogenative aromatization. researchgate.netresearchgate.net This is followed by an intramolecular C(sp²)–H amidation, which forges the final ring of the benzo[c] acs.orgnih.govnaphthyridine system. researchgate.netresearchgate.net This strategy is notable for its efficiency, allowing for the construction of the multisubstituted tricyclic core in a single step with yields ranging from 38–74%. researchgate.net Catalytic dehydrogenative aromatization has emerged as a greener alternative for creating functionalized arenes, often using oxygen as the oxidant and generating water as the only byproduct. rsc.org The amidation step itself is a significant transformation, as developing low-temperature methods for amide bond formation is a continuous goal in organic synthesis. nih.gov

Table 2: Cascade Aromatization/Amidation for Benzo[c] acs.orgnih.govnaphthyridin-6-ones

Substrate Reagent Key Processes Yield Range Reference

Smiles Rearrangement in Benzo[c]acs.orgnih.govnaphthyridine Derivative Formation

The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, has been documented for the first time in the 2,7-naphthyridine (B1199556) series. researchgate.net This discovery has opened new avenues for synthesizing novel derivatives, particularly 1-amino-3-oxo-2,7-naphthyridines. researchgate.netnih.gov

The process begins with 1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, which react with 2-mercaptoethanol. nih.gov This is followed by a base-induced Smiles rearrangement, which proceeds faster and more efficiently than in related systems, to yield the 1-amino-3-oxo-2,7-naphthyridine core. researchgate.netnih.gov The reaction is influenced by steric factors, including the nature of the substituents at the 7-position of the naphthyridine ring and the amine at the 1-position. nih.gov Theoretical calculations have shown that the rearrangement is facilitated by an increase in the positive charge on the cyano group that undergoes the initial nucleophilic attack. nih.gov

Cyclocondensation and Intramolecular Cyclization Routes

Cyclocondensation and intramolecular cyclization reactions represent the most common and versatile strategies for constructing the benzo[c] acs.orgnih.govnaphthyridine architecture, utilizing a variety of precursors from simple pyridines to complex acyclic chains. researchgate.netbenthamdirect.com

Strategies Employing Pyridine (B92270) and Quinoline (B57606) Derivatives

The construction of the benzo[c] acs.orgnih.govnaphthyridine scaffold frequently relies on the use of pre-existing heterocyclic frameworks like pyridines and quinolines. researchgate.netbenthamdirect.com These methods involve building the additional rings onto the starting heterocycle through cyclocondensation or intramolecular cyclization reactions. researchgate.netbenthamdirect.com

For instance, tricyclic benzo[c] acs.orgnih.govnaphthyridines can be readily prepared from quinoline precursors. researchgate.netbenthamdirect.com One approach involves the quaternization of the benzo[c]quinoline nitrogen atom, followed by a [3+2] dipolar cycloaddition reaction of the in situ generated ylide with a suitable dipolarophile. mdpi.com This multi-step process allows for the synthesis of complex pyrrolo-benzo[c]quinoline derivatives. mdpi.comnih.gov Similarly, various pyridine derivatives serve as foundational building blocks. nih.gov Cyclocondensation or intramolecular cyclization of functionalized pyridines is a primary method for obtaining the 2,7-naphthyridine core. researchgate.netbenthamdirect.com

Cyclization of Acyclic Precursors to Benzo[c]acs.orgnih.govnaphthyridine Structures

Building the benzo[c] acs.orgnih.govnaphthyridine system from acyclic precursors offers a high degree of flexibility and convergence. These strategies include multicomponent reactions and transition-metal-catalyzed cyclizations.

A notable example is the gold-catalyzed intramolecular cyclization of 2-aminophenyl prop-2-yn-1-yl enaminones. nih.gov This protocol efficiently constructs 1,2-dihydro[c] acs.orgnih.govnaphthyridines at ambient temperature in good to excellent yields. The transformation proceeds via a 6-endo-dig cyclization followed by a condensation step, forming new C-C and C-N bonds in a single pot. nih.gov

Another powerful method is the ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides. nih.govresearchgate.net This reaction provides a convenient route to benzo[c] acs.orgnih.govnaphthyridinones as the major product with high regioselectivity and good yields. The method tolerates a diverse range of functional groups on both the diyne and cyanamide partners. nih.gov

Furthermore, multicomponent reactions (MCRs) provide an environmentally benign and efficient pathway. An "on-water" MCR of isatin (B1672199), malononitrile, and 3-aminopyrazole (B16455) has been developed to synthesize benzo[c]pyrazolo acs.orgnih.govnaphthyridine derivatives. nih.gov The sequence involves a Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to furnish the final products in good yields. nih.gov

Table 3: Cyclization Strategies from Acyclic Precursors

Method Precursors Catalyst/Conditions Product Type Reference
Intramolecular Cyclization/Condensation 2-Aminophenyl prop-2-yn-1-yl enaminones Gold catalyst 1,2-Dihydro[c] acs.orgnih.govnaphthyridines nih.gov
[2+2+2] Cycloaddition 1,7-Diynes, Cyanamides Ruthenium catalyst Benzo[c] acs.orgnih.govnaphthyridinones nih.gov

Targeted Synthetic Pathways through Functionalization

The strategic functionalization of a pre-formed benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine skeleton is a key approach to introduce molecular diversity. This section explores advanced methods for the selective introduction of substituents onto the heterocyclic core.

Regioselective Direct Ring Metalation for Benzo[c]beilstein-journals.orgbeilstein-journals.orgnaphthyridine Derivatization

Direct metalation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of the benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine system, this strategy allows for the introduction of substituents at specific positions that might be difficult to access through classical methods.

A notable advancement in this area is the regioselective direct ring metalation of 4-bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine at the C-5 position. The use of a bulky, non-nucleophilic amide base is critical to avoid undesired side reactions, such as nucleophilic addition to the C-5—nitrogen double bond or bromo-lithium exchange at C-4. Researchers have demonstrated that employing TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at -40 °C effectively directs the metalation to the C-5 position.

The resulting 5-magnesiated intermediate is a versatile synthon that can be quenched with a variety of electrophiles to yield a broad range of 5-substituted products. This method provides a direct route to 4-bromo-5-substituted-benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridines, which are valuable building blocks for the synthesis of complex alkaloids. For instance, quenching with aldehydes leads to the formation of the corresponding secondary alcohols in moderate to good yields.

A D₂O quenching experiment confirmed the high regioselectivity of the metalation at the C-5 position, with no evidence of halogen dance reactions or metalation at other positions under the applied conditions. beilstein-journals.org The subsequent functionalization of the 4-bromo position via cross-coupling reactions or nucleophilic substitutions further enhances the synthetic utility of this methodology, enabling the creation of diverse 4,5-disubstituted benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridines.

ElectrophileReagent/ConditionsProductYield (%)Reference
BenzaldehydeTMPMgCl·LiCl, THF, -40 °C to rt(4-Bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridin-5-yl)(phenyl)methanol66 beilstein-journals.org
5-ThiazolecarbaldehydeTMPMgCl·LiCl, THF, -40 °C to rt(4-Bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridin-5-yl)(thiazol-5-yl)methanol50 beilstein-journals.org
2-PyridinecarboxaldehydeTMPMgCl·LiCl, THF, -40 °C to rt(4-Bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridin-5-yl)(pyridin-2-yl)methanol52
3-PyridinecarboxaldehydeTMPMgCl·LiCl, THF, -40 °C to rt(4-Bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridin-5-yl)(pyridin-3-yl)methanol58
IodineTMPMgCl·LiCl, THF, -40 °C to rt4-Bromo-5-iodobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine72 beilstein-journals.org
Allyl iodide/CuCN·2LiClTMPMgCl·LiCl, THF, -40 °C5-Allyl-4-bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine40 beilstein-journals.org
N,N-Dimethylformamide (DMF)TMPMgCl·LiCl, THF, -40 °C to rt5-(Dimethylaminomethyl)-4-(dimethylamino)benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine-5-carbaldehyde43 beilstein-journals.org

Functionalization of Halogenated Benzo[c]beilstein-journals.orgbeilstein-journals.orgnaphthyridines

Halogenated benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridines serve as versatile platforms for the introduction of various functional groups through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The reactivity of the halogen substituent is dependent on its position on the naphthyridine core.

The C-4 position of the benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine ring is activated towards nucleophilic aromatic substitution (SNA_r). Consequently, 4-chlorobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine is a key intermediate for the synthesis of a variety of 4-substituted derivatives. This reactivity allows for the displacement of the chloro group by a range of nucleophiles, including alcoholates and phenolates.

For example, the reaction of 4-chlorobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine with sodium methoxide (B1231860) in methanol (B129727) yields 4-methoxybenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine. Similarly, other alkoxides and phenolates can be employed to introduce diverse ether linkages at the C-4 position. Amine nucleophiles can also displace the 4-chloro substituent, providing a route to 4-aminobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine derivatives. This was demonstrated in a surprising outcome where quenching a metalation reaction of 4-bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine with DMF resulted in the formation of a 4-(dimethylamino) derivative, presumably through an intermediate aminoalkoxide that delivers dimethylamine (B145610) for the subsequent SNA_r reaction.

Halogenated SubstrateNucleophileReagent/ConditionsProductYield (%)Reference
4-Chlorobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridineSodium methoxideMethanol, reflux4-Methoxybenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridineN/A
4-Chlorobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridinePhenolatesN/A4-Phenoxybenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine derivativesN/A
4-Bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridineDimethylamine (in situ)DMF, THF, rt (during work-up)4-(Dimethylamino)benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine derivative43 beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and have been successfully applied to the functionalization of the benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine scaffold. Both Suzuki-Miyaura and Stille couplings have been utilized to introduce aryl, heteroaryl, and other carbon-based fragments.

The 4-position of halogenated benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridines is a prime site for such transformations. For instance, 4-chlorobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine readily participates in Suzuki and Stille cross-coupling reactions. This allows for the synthesis of 4-aryl and 4-heteroaryl derivatives, which are key intermediates in the synthesis of pyridoacridine alkaloids like ascididemin.

The Stille reaction has also been employed at the C-5 position. A notable example is the coupling of a benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine bearing a triflate group at C-5 with an appropriate organostannane reagent to generate an intermediate for the total synthesis of the marine alkaloid amphimedine. This highlights the utility of triflates as effective leaving groups in palladium-catalyzed couplings on this heterocyclic system.

SubstrateCoupling PartnerCatalyst/Ligand/Base/SolventReactionProductYield (%)Reference
4-Chlorobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridineArylboronic acidPd(0) catalystSuzuki4-Arylbenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridineN/A
4-Chlorobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridineOrganostannanePd(0) catalystStille4-Substituted benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridineN/A
Benzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridin-5-yl trifluoromethanesulfonateOrganostannanePd(0) catalystStilleIntermediate for AmphimedineN/A
4-Bromobenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridine(Hetero)arylboronic acidPd catalystSuzuki4-(Hetero)arylbenzo[c] beilstein-journals.orgbeilstein-journals.orgnaphthyridineN/A

Reactivity and Mechanistic Investigations of Benzo C 1 2 Naphthyridine Systems

Electrophilic and Nucleophilic Reactivity of the Benzo[c]nih.govnih.govnaphthyridine Core

The reactivity of the Benzo[c] nih.govnih.govnaphthyridine system is characterized by its susceptibility to both electrophilic and nucleophilic attacks, dictated by the electron distribution within the fused aromatic rings.

Alkylation and Oxidation Studies

While extensive studies on the direct alkylation and oxidation of the parent Benzo[c] nih.govnih.govnaphthyridine are not widely documented in current literature, research on related benzo[c]naphthyridine isomers provides foundational insights. For instance, studies on 2-methyl-6-phenylbenzo[c] nih.govresearchgate.netnaphthyridine have explored its reactivity in alkylation, oxidation, and electrophilic substitution reactions. nsc.ruosi.lv This suggests that the nitrogen atoms in the Benzo[c] nih.govnih.govnaphthyridine core are potential sites for alkylation, forming quaternary naphthyridinium salts. Oxidation would likely target the electron-rich regions of the molecule, potentially leading to N-oxides or quinone-type structures, though specific studies on the nih.govnih.gov isomer are needed to confirm these pathways.

Analysis of Nucleophilic Substitution Preferences on Benzo[c]nih.govnih.govnaphthyridine Rings

The nucleophilic substitution on the Benzo[c] nih.govnih.govnaphthyridine ring system has been investigated, revealing distinct regioselectivity. The C-4 and C-5 positions are non-equivalent, leading to preferential substitution.

Studies have been conducted on the regioselectivity of sequential nucleophilic additions of organolithiums to the parent Benzo[c] nih.govnih.govnaphthyridine system. Research indicates that nucleophilic substitution is regioselective for the C-5 position. This preference is attributed to the C-5/N-6 double bond's reactivity, which is comparable to the reactive 9,10 carbon-carbon double bond in phenanthrene. For example, the reaction of lithiated aromatic heterocycles with the parent benzo[c] nih.govnih.govnaphthyridine yields a mixture of C-5 and C-4 substituted products, with the C-5 isomer being the major product.

Further research has shown that on a 2,5-dichloro-4-methyl-benzo[c] nih.govnih.govnaphthyridine scaffold, aromatic amines react selectively at the C-5 position. nih.gov Similarly, the reaction of 2,5-dichlorobenzo[c] nih.govnih.govnaphthyridine with novaldiamine base also results in substitution, yielding 5-yl and 2,5-diyl amines. nih.gov This highlights a consistent preference for nucleophilic attack at the C-5 position in appropriately substituted derivatives.

The table below summarizes the results of nucleophilic substitution reactions on the parent Benzo[c] nih.govnih.govnaphthyridine with various lithiated heterocycles.

NucleophileConditionsProduct(s)Ratio (C-5:C-4)Total Yield (%)
2-LithiothiopheneTHF, -78°C5-(2-Thienyl)benzo[c] nih.govnih.govnaphthyridine & 4-(2-Thienyl)benzo[c] nih.govnih.govnaphthyridine6:122
2-LithiothiopheneTHF, -78°C, TMEDA5-(2-Thienyl)benzo[c] nih.govnih.govnaphthyridine & 4-(2-Thienyl)benzo[c] nih.govnih.govnaphthyridine6:155
2-LithiofuranTHF, -78°C, TMEDA5-(2-Furyl)benzo[c] nih.govnih.govnaphthyridine & 4-(2-Furyl)benzo[c] nih.govnih.govnaphthyridine4:141
2-Lithio-N-methylpyrroleTHF, -78°C, TMEDA5-(N-Methyl-2-pyrrolyl)benzo[c] nih.govnih.govnaphthyridine & 4-(N-Methyl-2-pyrrolyl)benzo[c] nih.govnih.govnaphthyridine4:138

Reaction Mechanisms of Cycloaddition and Annulation Processes

Cycloaddition and annulation reactions are powerful tools for constructing the Benzo[c] nih.govnih.govnaphthyridine skeleton and for its further functionalization.

Exploration of 1,3-Dipolar Cycloaddition Pathways

The 1,3-dipolar cycloaddition is a key reaction for building five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org While there are limited examples of the Benzo[c] nih.govnih.govnaphthyridine core itself acting as a dipolarophile, the principles of 1,3-dipolar cycloaddition are fundamental to synthesizing related fused heterocyclic systems. nih.govnih.gov For instance, azomethine ylides can be reacted with various dipolarophiles to generate pyrrolidine-containing scaffolds, a strategy that could be hypothetically applied to a vinyl-substituted Benzo[c] nih.govnih.govnaphthyridine. The reaction's regioselectivity and stereoselectivity would be governed by frontier molecular orbital (FMO) theory, as well as steric and electronic effects of the substituents on both the dipole and the dipolarophile. wikipedia.org

Elucidation of Cascade Reaction Intermediates and Transition States

Cascade reactions provide an efficient pathway to complex molecules like Benzo[c] nih.govnih.govnaphthyridine derivatives from simple precursors in a single operation. One such method is the K₂S₂O₈-mediated cascade reaction for synthesizing multisubstituted benzo[c] nih.govnih.govnaphthyridine-6-ones. researchgate.net This process involves a dehydrogenative aromatization followed by an intramolecular C(sp²)–H amidation of 1,4-dihydropyridines, achieving yields between 38–74%. researchgate.net The mechanism proceeds through key steps: Knoevenagel condensation, Michael addition, basic hydrolysis, cyclization, decarboxylation, and final aromatization to yield the target naphthyridines.

Another significant approach is the ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes and cyanamides. nih.govresearchgate.net This reaction constructs the benzo[c] nih.govnih.govnaphthyridinone core with high regioselectivity (≤99:1) and yields up to 79%. nih.gov This process demonstrates excellent functional group tolerance, accommodating both internal and terminal diynes as well as various cyanamides. nih.gov

Understanding Rearrangement Processes in Benzo[c]nih.govnih.govnaphthyridine Chemistry

Rearrangement reactions have been discovered within the 2,7-naphthyridine (B1199556) series, providing pathways to novel structures. A notable example is a process triggered by the nucleophilic substitution on a 1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile derivative. nih.gov This reaction with certain primary and secondary cyclic amines leads to the formation of 6,8-diamino-2,7-naphthyridin-1-ones. nih.gov

The occurrence of this rearrangement is subject to specific conditions: nih.gov

  • A cyclic (aliphatic) amine must be present at the C-1 position of the 2,7-naphthyridine ring.
  • The amine at the C-3 position must be a primary amine with a boiling point above 145 °C.
  • The reaction is also influenced by steric factors. Bulky substituents at the 7th position of the naphthyridine ring, such as isopropyl and isobutyl groups, can hinder the rearrangement, increasing the required reaction time from approximately 5 hours to 15 hours. nih.gov

    Furthermore, a Smiles rearrangement has been identified for the first time in the 2,7-naphthyridine series. nih.govresearchgate.net This intramolecular nucleophilic aromatic substitution occurs when 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles are treated under appropriate conditions, yielding 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.gov Computational analysis suggests that an increase in the positive charge on the cyano group, which is attacked by the nucleophile, facilitates this rearrangement process. nih.gov

    Steric and Electronic Influences on Rearrangement Selectivity

    The arrangement of atoms and distribution of electrons within the benzo[c] nih.govnih.govnaphthyridine core and its precursors play a critical role in determining the outcome of chemical transformations, including rearrangements and regioselective reactions.

    A notable example of rearrangement is observed in the synthesis of functionalized benzo[c] nih.govnih.govnaphthyridines, which can be achieved through a photo-Fries rearrangement. nih.gov This reaction involves the photochemical rearrangement of an aryl ester to a hydroxyaryl ketone, demonstrating a powerful method for introducing functional groups onto the benzo[c] nih.govnih.govnaphthyridine framework.

    While direct studies on the rearrangement of the benzo[c] nih.govnih.govnaphthyridine skeleton itself are limited, research on the closely related 1,3-diamino-2,7-naphthyridine derivatives provides valuable insights into the steric and electronic factors at play. In the rearrangement of 1,3-diamino-2,7-naphthyridines, the steric bulk of substituents at the 7-position of the naphthyridine ring, as well as the nature of a cyclic amine at the 1-position, significantly influence the reaction's feasibility and rate. nih.gov For instance, replacing a methyl group with a bulkier benzyl (B1604629) group at the 7-position slows down the rearrangement, and in some cases, prevents it altogether, highlighting the critical role of steric hindrance. nih.gov The reaction time required for the rearrangement is substantially longer for derivatives bearing isopropyl and isobutyl groups at the 7-position compared to those with methyl or benzyl groups, further underscoring the impact of steric bulk. nih.gov

    The influence of electronic and steric effects on regioselectivity is also evident in various synthetic approaches to the benzo[c] nih.govnih.govnaphthyridine core. In the ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides, the reaction yields benzo[c] nih.govnih.govnaphthyridinones as the major product over the benzo[c] nih.govresearchgate.netnaphthyridinone isomers, with regioselectivities of up to 99:1. researchgate.netnih.gov This high degree of selectivity is governed by the electronic nature of the starting materials and the coordination geometry of the ruthenium catalyst.

    Furthermore, in the multicomponent synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridines, the electronic properties of substituents on the isatin (B1672199) starting material affect the product yields. researchgate.netnih.govrsc.org Electron-withdrawing groups on the isatin ring generally lead to higher yields compared to electron-donating groups, indicating that the electronic nature of the reactants plays a significant role in the efficiency of this transformation. nih.gov

    Compound ClassReaction TypeInfluencing FactorsKey Finding
    Aryl estersPhoto-Fries RearrangementPhotochemical activationProvides a pathway to functionalized benzo[c] nih.govnih.govnaphthyridines. nih.gov
    1,3-Diamino-2,7-naphthyridinesRearrangementSteric bulk of substituents at C-7 and nature of amine at C-1.Increased steric hindrance slows or prevents the rearrangement. nih.gov
    1,7-Diynes and CyanamidesRu-catalyzed [2+2+2] CycloadditionElectronic properties of reactants and catalyst geometry.High regioselectivity for benzo[c] nih.govnih.govnaphthyridinone products. researchgate.netnih.gov
    Isatin derivatives, malononitrile, and 3-aminopyrazole (B16455)Multicomponent ReactionElectronic nature of substituents on the isatin ring.Electron-withdrawing groups lead to higher yields of benzo[c]pyrazolo nih.govnih.govnaphthyridines. nih.gov

    Aromatization Mechanisms in Benzo[c]nih.govnih.govnaphthyridine Synthesis

    Aromatization is a pivotal step in many synthetic routes leading to the stable benzo[c] nih.govnih.govnaphthyridine ring system. This process often involves the conversion of a partially saturated precursor into the fully aromatic final product.

    One documented aromatization mechanism is the K₂S₂O₈-mediated cascade dehydrogenative aromatization. This process is employed in the synthesis of multisubstituted benzo[c] nih.govnih.govnaphthyridine-6-ones from 1,4-dihydropyridine (B1200194) precursors. The reaction proceeds through an intramolecular C(sp²)–H amidation, where potassium persulfate acts as the oxidant to drive the aromatization of the dihydropyridine (B1217469) ring.

    In a different approach, the synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridine derivatives involves a multi-component reaction of isatin, malononitrile, and 3-aminopyrazole. The final step of this sequence is an aromatization that occurs after Michael addition, basic hydrolysis, cyclization, and decarboxylation. researchgate.netnih.govrsc.org This demonstrates that aromatization can be the culmination of a cascade of reactions, leading to the formation of the thermodynamically stable aromatic system.

    Radical Cyclization Pathways Towards Benzo[c]nih.govnih.govnaphthyridine Derivatives

    Radical cyclization reactions offer a powerful and efficient strategy for the construction of the benzo[c] nih.govnih.govnaphthyridine core. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form a new ring.

    A prominent example is the synthesis of the marine alkaloid subarine. A key step in its total synthesis is the radical cyclization of a haloanilide derivative. This transformation is typically initiated by tributyltin hydride and a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net The reaction proceeds via the formation of an aryl radical which then attacks an adjacent aromatic ring to forge the new carbon-carbon bond, ultimately leading to the benzo[c] nih.govnih.govnaphthyridine skeleton.

    Furthermore, the Minisci reaction provides a method for the homolytic substitution on the benzo[c] nih.govnih.govnaphthyridine ring system. This reaction involves the addition of a nucleophilic radical to the electron-deficient heterocyclic ring. The reaction is typically carried out under acidic conditions to protonate the heterocycle, thereby increasing its reactivity towards radical attack. This method allows for the direct C-H functionalization of the benzo[c] nih.govnih.govnaphthyridine core, providing access to a range of substituted derivatives.

    Starting MaterialReaction TypeReagentsProduct
    Haloanilide derivativeRadical CyclizationTributyltin hydride, AIBNSubarine (a Benzo[c] nih.govnih.govnaphthyridine alkaloid) researchgate.net
    Benzo[c] nih.govnih.govnaphthyridineMinisci ReactionAlkyl radicals (from various sources)Alkylated Benzo[c] nih.govnih.govnaphthyridine derivatives

    Computational and Theoretical Studies of Benzo C 1 2 Naphthyridine

    Quantum Mechanical and Density Functional Theory (DFT) Calculations

    Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of heterocyclic compounds like benzo[c] nih.govresearchgate.netnaphthyridine. These methods provide detailed information about the electronic landscape of the molecule, which governs its reactivity and spectroscopic characteristics.

    Investigation of Electronic Structures of Benzo[c]nih.govresearchgate.netnaphthyridine

    The electronic structure of a molecule dictates its intrinsic properties. For benzo[c] nih.govresearchgate.netnaphthyridine, DFT calculations can be employed to determine a range of electronic descriptors. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

    The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and its kinetic stability. A smaller gap generally implies higher reactivity. The electrostatic potential map visualizes the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. For instance, the nitrogen atoms in the naphthyridine core are expected to be regions of high electron density, making them susceptible to electrophilic attack.

    While specific DFT studies on the parent benzo[c] nih.govresearchgate.netnaphthyridine are not extensively documented in the literature, the methodologies are well-established. Similar calculations on related naphthyridine derivatives have been shown to accurately predict their electronic and spectroscopic properties. ias.ac.in

    Table 1: Illustrative Electronic Properties of Benzo[c] nih.govresearchgate.netnaphthyridine Derivable from DFT Calculations

    PropertyTheoretical Significance
    HOMO EnergyIndicates the ability to donate an electron.
    LUMO EnergyIndicates the ability to accept an electron.
    HOMO-LUMO GapRelates to chemical reactivity and electronic transitions.
    Electron Density DistributionShows the distribution of electrons within the molecule.
    Electrostatic PotentialMaps the charge distribution and predicts sites for electrophilic and nucleophilic attack.
    Dipole MomentProvides information on the overall polarity of the molecule.

    This table is illustrative of the types of data obtained from DFT calculations and does not represent actual computed values for Benzo[c] nih.govresearchgate.netnaphthyridine due to the limited specific literature.

    Computational Prediction of Reactivity and Selectivity in Benzo[c]nih.govresearchgate.netnaphthyridine Reactions

    Building upon the understanding of the electronic structure, computational methods can predict the reactivity and selectivity of benzo[c] nih.govresearchgate.netnaphthyridine in various chemical reactions. Fukui functions, for example, can be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

    The regioselectivity of reactions, such as electrophilic substitution or metallation, can be rationalized and predicted by analyzing the calculated charge distributions and the energies of reaction intermediates. For example, in the synthesis of benzo[c] nih.govresearchgate.netnaphthyridinones via ruthenium-catalyzed [2+2+2] cycloaddition, computational studies could elucidate the factors governing the observed regioselectivity, favoring the nih.govresearchgate.net isomer over the nih.govacs.org isomer. researchgate.netnih.gov

    Mechanistic Pathway Elucidation through Advanced Computational Chemistry

    Advanced computational techniques allow for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

    Transition State Analysis and Reaction Energy Profiling

    A key aspect of mechanistic studies is the identification and characterization of transition states. These are high-energy structures that connect reactants to products. By locating the transition state structures and calculating their energies, chemists can determine the activation energy of a reaction, which is a primary factor controlling the reaction rate.

    For a given transformation of a benzo[c] nih.govresearchgate.netnaphthyridine derivative, a reaction energy profile can be constructed. This profile maps the energy of the system as it progresses along the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products. This provides a quantitative picture of the reaction's feasibility and kinetics.

    Mapping Potential Energy Surfaces for Benzo[c]nih.govresearchgate.netnaphthyridine Transformations

    A more comprehensive approach involves mapping the potential energy surface (PES) for a particular reaction. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify all possible reaction pathways, including competing side reactions.

    This can be particularly useful in understanding complex, multi-component reactions, such as the on-water synthesis of substituted benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines. nih.gov Computational modeling could help to understand the role of the aqueous environment and the non-covalent interactions that stabilize the transition states and intermediates, leading to the observed products. nih.gov

    Conformational Analysis and Stereochemical Insights from Theoretical Models

    The three-dimensional structure of a molecule is intimately linked to its biological activity. Theoretical models are powerful tools for exploring the conformational landscape of flexible molecules and understanding their stereochemical properties.

    For substituted benzo[c] nih.govresearchgate.netnaphthyridine derivatives, which may possess rotatable bonds or stereocenters, computational methods can be used to identify the most stable conformations. This is typically achieved by systematically rotating the flexible bonds and calculating the energy of each resulting conformer. The results of such an analysis can be crucial for understanding how a molecule binds to a biological target, such as a protein kinase. nih.gov

    Theoretical Insights into Structure-Reactivity Relationships of Benzo[c]nih.govresearchgate.netnaphthyridine

    The fusion of a benzene (B151609) ring with the naphthyridine framework to form benzo[c] nih.govresearchgate.netnaphthyridine results in a polycyclic heteroaromatic system with distinct electronic and chemical properties. The positions of the two nitrogen atoms within the tetracyclic structure are fundamental to its reactivity, influencing the electron density distribution and the susceptibility of various sites to chemical attack. Computational and theoretical chemistry provide powerful tools to probe these structure-reactivity relationships at a molecular level, offering insights that complement experimental findings. Through methods like density functional theory (DFT), it is possible to model the molecule's behavior and predict its chemical properties with a high degree of accuracy, guiding the synthesis of new derivatives and the understanding of its potential interactions.

    Computational Prediction of Reaction Outcomes

    A significant application of computational chemistry in the study of aza-polycyclic aromatic hydrocarbons (aza-PAHs), including benzo[c] nih.govresearchgate.netnaphthyridine, is the prediction of reaction outcomes. Theoretical calculations can determine the most likely sites for electrophilic, nucleophilic, or radical attack, thereby forecasting the products of a given reaction.

    Detailed research findings on related aza-PAHs demonstrate that the stability of reaction intermediates, such as carbocations formed during electrophilic substitution, is a reliable indicator of the preferred reaction pathway. nih.govresearchgate.net Computational models, particularly those using DFT at levels like B3LYP/6-31G*, can calculate the relative energies of these intermediates. nih.gov For benzo[c] nih.govresearchgate.netnaphthyridine, an electrophilic attack (e.g., nitration or halogenation) would proceed via the formation of a sigma complex (an arenium ion). The most stable arenium ion, corresponding to the lowest energy barrier, indicates the most likely site of substitution.

    The prediction process involves:

    Geometry Optimization: The ground-state structure of benzo[c] nih.govresearchgate.netnaphthyridine is optimized to find its lowest energy conformation.

    Modeling Intermediates: For each possible site of attack, the structure of the corresponding reaction intermediate (e.g., arenium ion) is modeled.

    Energy Calculation: The energies of these intermediates are calculated. Lower relative energy implies greater stability and a more favored reaction pathway.

    While specific published data for the parent benzo[c] nih.govresearchgate.netnaphthyridine is scarce, the established methodology allows for a hypothetical prediction of reactivity. The carbon atoms on the terminal benzene ring are often susceptible to electrophilic attack, but the presence and location of the nitrogen atoms can significantly alter this pattern by withdrawing electron density.

    Table 1: Hypothetical DFT-Calculated Relative Energies for Electrophilic Substitution Intermediates of Benzo[c] nih.govresearchgate.netnaphthyridine. This interactive table illustrates how computational data can be used to predict the most favorable position for an electrophilic attack. Lower relative energy values suggest a more stable intermediate and therefore a more likely site of reaction.

    Position of AttackHypothetical Relative Energy (kcal/mol)Predicted Reactivity
    C-115.2Low
    C-48.5Moderate
    C-50.0High
    C-82.1High
    C-91.8High
    C-109.1Moderate
    C-1116.8Low

    These computational approaches have been successfully used not only to elucidate reaction mechanisms but also to predict which product isomers are favored when multiple outcomes are possible. researchgate.net

    Understanding Electronic Influences on Chemical Behavior of Benzo[c]nih.govresearchgate.netnaphthyridine

    The chemical behavior of benzo[c] nih.govresearchgate.netnaphthyridine is intrinsically linked to its electronic structure. The two nitrogen atoms are more electronegative than carbon and act as electron sinks, creating a polarized distribution of charge across the aromatic system. This electronic landscape dictates the molecule's reactivity, governing where it will interact with electron-rich nucleophiles or electron-deficient electrophiles.

    Computational methods provide quantitative measures of this electronic environment:

    Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated (reacting with electrophiles), while the LUMO is the region most likely to accept an electron (reacting with nucleophiles). The energy and spatial distribution of these orbitals in benzo[c] nih.govresearchgate.netnaphthyridine would reveal the most reactive sites for orbital-controlled reactions.

    Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), often centered around the nitrogen atoms, while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

    Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for Benzo[c] nih.govresearchgate.netnaphthyridine. This interactive table shows representative calculated charges on the atoms of the benzo[c] nih.govresearchgate.netnaphthyridine skeleton. The negative charges on the nitrogen atoms and the varying charges on the carbon atoms illustrate the electronic influence that governs chemical reactivity.

    AtomHypothetical NBO Charge (a.u.)Electronic Character
    C-1-0.15Electron-rich
    N-2-0.58Electron-withdrawing
    C-3+0.25Electron-poor
    C-4-0.12Electron-rich
    C-5-0.20Electron-rich
    C-6a+0.18Electron-poor
    N-7-0.55Electron-withdrawing
    C-8-0.18Electron-rich
    C-11a+0.15Electron-poor
    C-11b+0.05Neutral

    By analyzing these computed electronic properties, a detailed understanding of the structure-reactivity relationships within the benzo[c] nih.govresearchgate.netnaphthyridine molecule can be achieved, providing a theoretical foundation for its chemical behavior.

    Derivatization and Functionalization of the Benzo C 1 2 Naphthyridine Scaffold

    Synthesis of Substituted Benzo[c]rsc.orgrsc.orgnaphthyridine Derivatives

    The substitution pattern on the benzo[c] rsc.orgrsc.orgnaphthyridine core is crucial in modulating its physicochemical and biological properties. Various synthetic methodologies have been developed to access a diverse range of substituted derivatives.

    Strategies for Introducing Stereogenic Centers into Benzo[c]rsc.orgrsc.orgnaphthyridines

    The introduction of stereogenic centers into the benzo[c] rsc.orgrsc.orgnaphthyridine scaffold is an area of growing interest, aimed at creating chiral molecules with specific three-dimensional orientations. While dedicated studies on the asymmetric synthesis of this particular heterocyclic system are not extensively documented, some synthetic routes inherently generate chiral centers.

    One notable approach involves a domino reaction of o-acylamino-aryl Morita−Baylis−Hillman (MBH) carbonates with α,β-unsaturated imines. This method facilitates the direct synthesis of functionalized benzo[c] rsc.orgrsc.orgnaphthyridines containing three stereogenic centers. The reaction proceeds with high yields and excellent diastereoselectivity, leading to the simultaneous formation of four new bonds and two new six-membered N-heterocycles in a single step.

    Further research is required to develop more general and versatile strategies for the enantioselective and diastereoselective synthesis of benzo[c] rsc.orgrsc.orgnaphthyridine derivatives, which will be critical for exploring their full potential in chiral recognition and as pharmacologically active agents.

    Functional Group Compatibility Studies in Benzo[c]rsc.orgrsc.orgnaphthyridine Derivatization

    Explicit functional group compatibility studies for the derivatization of the benzo[c] rsc.orgrsc.orgnaphthyridine core are not widely reported as standalone investigations. However, the tolerance of various functional groups can be inferred from the breadth of substrates successfully employed in documented synthetic routes.

    For instance, a ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides to produce benzo[c] rsc.orgrsc.orgnaphthyridinones has demonstrated a broad substrate scope. nih.govresearchgate.net This method is amenable to both internal and terminal diynes and accommodates a number of cyanamides with diverse functional groups. nih.govresearchgate.net Similarly, a Rh(III)-catalyzed domino annulation of 3-diazooxindoles with 3-aryl-5-isoxazolones to form benzo[c]naphthyridinones also shows good functional group tolerance. rsc.org

    Multi-component reactions leading to substituted benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridines have been successfully performed with isatins and other reactants bearing a range of substituents, including electron-donating and electron-withdrawing groups. rsc.org These examples collectively suggest that the benzo[c] rsc.orgrsc.orgnaphthyridine core and its synthetic precursors are stable to a variety of reaction conditions and compatible with numerous functional groups, enabling the generation of a diverse chemical library.

    Annulated and Fused Benzo[c]rsc.orgrsc.orgnaphthyridine Derivatives

    The fusion of additional rings to the benzo[c] rsc.orgrsc.orgnaphthyridine scaffold, known as annulation, gives rise to complex polycyclic systems with unique electronic and steric properties. The literature describes the synthesis of several such fused derivatives. nih.gov

    Synthesis of Pyrazolo-, Isoxazolo-, Cyclopenta-, Imidazo-, and Furo-Annulated Systems

    The synthesis of benzo[c] rsc.orgrsc.orgnaphthyridines fused with five-membered heterocycles has been an area of active investigation. nih.gov

    Pyrazolo-Annulated Systems: An efficient and environmentally friendly protocol has been developed for the regioselective synthesis of benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridine derivatives. rsc.org This method involves a one-pot, multi-component "on-water" reaction of isatin (B1672199), malononitrile, and 3-aminopyrazole (B16455). rsc.org The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization to afford the target compounds in good to excellent yields. rsc.org A two-step procedure via a spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] intermediate is also effective. rsc.orgnih.gov

    Isoxazolo-Annulated Systems: The synthesis of isoxazolo[5,4-c]-2,7-naphthyridines has been achieved through the reaction of 7-substituted-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with hydroxylamine (B1172632) hydrochloride in the presence of sodium ethoxide. This reaction proceeds via an intermediate amidoxime, which undergoes intramolecular cyclization to form the fused isoxazole (B147169) ring.

    Furo-Annulated Systems: Benzo(f)furo(3,4-c)(2,7)naphthyridines have been synthesized from furo(3,4-b)pyridines. The synthetic route starts with the dehydrogenation of 4-(2-nitrophenyl)-1,4-dihydropyridine lactones to the corresponding pyridines. Subsequent reduction of the nitro group followed by ring closure yields the tetracyclic furo-annulated benzo[c] rsc.orgrsc.orgnaphthyridine system.

    Cyclopenta- and Imidazo-Annulated Systems: While specific synthetic procedures for cyclopenta- and imidazo-annulated benzo[c] rsc.orgrsc.orgnaphthyridines are less commonly detailed in recent literature, they are recognized as important fused derivatives. nih.gov The synthesis of related imidazo[4,5-b]-1,8-naphthyridines and benzo nih.govtandfonline.comimidazo[1,2-a]naphthyridines has been reported, suggesting that similar strategies could be adapted for the benzo[c] rsc.orgrsc.orgnaphthyridine core. tandfonline.commdpi.com

    Preparation of Diones and Other Carbonyl-Containing Benzo[c]rsc.orgrsc.orgnaphthyridine Derivatives

    The introduction of carbonyl functionalities, particularly to form diones and naphthyridinones, is a significant strategy for derivatization.

    Benzo[c] rsc.orgrsc.orgnaphthyridinones: A convenient method for the synthesis of benzo[c] rsc.orgrsc.orgnaphthyridinones involves a ruthenium-catalyzed [2+2+2] cycloaddition of various mono- and disubstituted 1,7-diynes with cyanamides. nih.govresearchgate.net This reaction generally provides benzo[c] rsc.orgrsc.orgnaphthyridinones as the major products with high regioselectivity. nih.govresearchgate.net Another approach is the Rh(III)-catalyzed domino annulation of 3-diazooxindoles with 3-aryl-5-isoxazolones. rsc.org Furthermore, a K2S2O8-mediated cascade dehydrogenative aromatization and intramolecular C(sp²)–H amidation of 1,4-dihydropyridines offers an efficient route to multisubstituted benzo[c] rsc.orgrsc.orgnaphthyridine-6-ones .

    The synthesis of these carbonyl-containing derivatives provides valuable intermediates that can be further functionalized, expanding the chemical space accessible from the benzo[c] rsc.orgrsc.orgnaphthyridine scaffold.

    Regioselective Functionalization of the Benzo[c]rsc.orgrsc.orgnaphthyridine Core

    Regioselective functionalization allows for the precise introduction of substituents at specific positions on the benzo[c] rsc.orgrsc.orgnaphthyridine core, which is essential for structure-activity relationship studies.

    Multi-component reactions have proven to be powerful tools for achieving regioselectivity. The "on-water" synthesis of benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridines from isatin, malononitrile, and 3-aminopyrazole is a prime example of a regioselective process. rsc.org The specific reaction sequence dictates the final arrangement of the substituents on the newly formed rings. rsc.org

    Another key strategy for regioselective functionalization involves the synthesis of halo-substituted benzo[c] rsc.orgrsc.orgnaphthyridines, which can then serve as versatile precursors for cross-coupling reactions. For example, 2,5-dichlorobenzo[c] rsc.orgrsc.orgnaphthyridine has been synthesized and subsequently reacted with novaldiamine. nih.gov The chlorine atoms at positions 2 and 5 exhibit different reactivities, allowing for selective substitution and the preparation of 2-yl, 5-yl, and 2,5-diyl substituted amines. nih.gov This highlights how the inherent electronic properties of the heterocyclic system can be exploited to control the site of functionalization.

    The development of new catalytic systems and a deeper understanding of the reactivity of the benzo[c] rsc.orgrsc.orgnaphthyridine nucleus will continue to enhance the ability to perform highly regioselective transformations.

    Control of Substitution Patterns for Novel Benzo[c]researchgate.netrsc.orgnaphthyridine Compounds

    The generation of novel benzo[c] researchgate.netrsc.orgnaphthyridine derivatives is highly dependent on synthetic strategies that can predictably control the position of new functional groups. The electronic nature of the scaffold, with its electron-deficient pyridine (B92270) rings and more electron-rich benzene (B151609) ring, dictates its reactivity and provides opportunities for regioselective modifications. Key strategies include substitution on pre-functionalized cores and directed synthesis of the substituted scaffold.

    One of the most effective methods for controlling substitution patterns involves the use of a halogenated scaffold as a versatile intermediate. The synthesis of 2,5-dichloro-benzo[c] researchgate.netrsc.orgnaphthyridine, for instance, provides a platform for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. nih.gov The chlorine atom at the C-5 position is significantly more labile than the one at C-2, allowing for selective substitution at C-5. Subsequent, more forcing conditions can then be used to substitute the C-2 position, enabling the synthesis of differentially substituted 2,5-diamino derivatives. nih.gov

    Another approach involves radical substitution under Minisci-type conditions. Research has shown that benzo[c] researchgate.netrsc.orgnaphthyridines bearing electron-withdrawing groups at the C-4 position undergo regioselective homolytic substitution at the C-5 position with nucleophilic radicals.

    Furthermore, building the substituted heterocyclic core from acyclic or simpler cyclic precursors is a powerful strategy. A K₂S₂O₈-mediated cascade reaction involving dehydrogenative aromatization and intramolecular C(sp²)–H amidation of 1,4-dihydropyridines provides direct access to multisubstituted benzo[c] researchgate.netrsc.orgnaphthyridine-6-ones. researchgate.net Similarly, ruthenium-catalyzed [2+2+2] cycloaddition reactions between 1,7-diynes and various cyanamides have been developed to produce benzo[c] researchgate.netrsc.orgnaphthyridinones with substitution patterns dictated by the choice of the starting diyne and cyanamide (B42294). researchgate.netnih.gov These methods are valuable as the substituents are incorporated into the final structure from the outset.

    Table 1: Strategies for Controlled Substitution on the Benzo[c] researchgate.netrsc.orgnaphthyridine Scaffold

    StrategyPrecursor/SubstrateReagents/ConditionsPosition(s) FunctionalizedResulting Compound Type
    Sequential Nucleophilic Substitution2,5-Dichloro-benzo[c] researchgate.netrsc.orgnaphthyridineNovaldiamine baseC-5 (selectively), then C-25-yl- and 2,5-diyl-novaldiamines nih.gov
    Cascade Aromatization/AmidationSubstituted 1,4-dihydropyridinesK₂S₂O₈ (Potassium persulfate)C-6 and othersBenzo[c] researchgate.netrsc.orgnaphthyridine-6-ones researchgate.net
    [2+2+2] CycloadditionSubstituted 1,7-diynes and cyanamidesRuthenium catalystVariousBenzo[c] researchgate.netrsc.orgnaphthyridinones nih.gov

    Development of Asymmetric Functionalization Strategies

    The development of asymmetric functionalization methods to produce enantioenriched benzo[c] researchgate.netrsc.orgnaphthyridine derivatives is a sophisticated challenge of significant interest, particularly for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities. While documented examples of direct asymmetric functionalization on the pre-formed benzo[c] researchgate.netrsc.orgnaphthyridine scaffold are limited, the broader field of asymmetric catalysis on aza-aromatic compounds offers a clear roadmap for potential strategies.

    Research into related heterocyclic systems demonstrates the feasibility of such transformations. For example, the asymmetric hydrogenation of other naphthyridine isomers, such as 1,5-naphthyridines, has been successfully achieved using chiral ruthenium catalysts, yielding optically pure diaza-cis-decalins. This proof-of-principle highlights that the pyridine rings within naphthyridine scaffolds are amenable to enantioselective reduction under the influence of a chiral metallic complex.

    Another promising avenue is the catalytic asymmetric dearomatization of related polycyclic aromatic hydrocarbons. Silver-mediated enantioselective aza-electrophilic dearomatization has been used on naphthalene (B1677914) derivatives to generate chiral polyheterocycles with high enantiomeric excess. researchgate.net This type of strategy, involving the activation of a C=C bond within an aromatic ring toward a chiral electrophile, could potentially be adapted to the benzo[c] researchgate.netrsc.orgnaphthyridine core to install stereocenters.

    Future development in this area will likely focus on the application of established asymmetric catalytic methods to the unique electronic and steric environment of the benzo[c] researchgate.netrsc.orgnaphthyridine scaffold. These could include transition-metal catalysis with chiral ligands for reactions like hydrogenation or C-H functionalization, or organocatalysis for reactions such as aza-Michael additions to activated derivatives. The synthesis of novel chiral ligands and catalysts specifically designed to interact with the aza-PAH structure will be critical for achieving high levels of enantioselectivity.

    Table 2: Potential Asymmetric Strategies for Benzo[c] researchgate.netrsc.orgnaphthyridine Functionalization (Based on Analogous Systems)

    Potential StrategyReaction TypeCatalyst/Reagent TypePotential Chiral ProductAnalogous System
    Asymmetric HydrogenationReduction of a pyridine ringChiral transition metal complex (e.g., Ru-BINAP)Chiral tetrahydro-benzo[c] researchgate.netrsc.orgnaphthyridines1,5-Naphthyridines
    Asymmetric DearomatizationAza-electrophilic additionChiral Lewis acid / AzodicarboxylateChiral dihydro-benzo[c] researchgate.netrsc.orgnaphthyridines with new stereocentersNaphthalene derivatives researchgate.net
    Asymmetric C-H FunctionalizationDirected C-H activation and couplingChiral palladium or rhodium complexesAxially chiral or point-chiral substituted derivativesVarious heterocycles

    Research Applications and Emerging Areas of Benzo C 1 2 Naphthyridine Chemistry

    Role as Synthetic Intermediates and Building Blocks

    The rigid, planar structure of the benzo[c] ontosight.ainih.govnaphthyridine core, combined with the presence of nitrogen atoms, makes it a valuable synthetic intermediate. ontosight.ai These nitrogen atoms can be functionalized, allowing for the construction of more complex molecules.

    Application in the Construction of Complex Polycyclic Alkaloids

    The benzo[c] ontosight.ainih.govnaphthyridine framework is found in several biologically important alkaloids. nih.gov A notable example is the marine alkaloid subarine, which has been synthesized in a four-step process. researchgate.net The synthesis of various polycyclic alkaloids often involves strategic annulation reactions to build the complex ring systems, and benzo[c] ontosight.ainih.govnaphthyridine derivatives can serve as key precursors in these synthetic routes. nih.gov The development of novel synthetic methods, such as dearomative cascade sequences, has further enabled the efficient construction of complex alkaloid scaffolds. nih.gov

    Utility as Precursors for Advanced Heterocyclic Scaffolds in Organic Synthesis

    The versatility of the benzo[c] ontosight.ainih.govnaphthyridine system extends to its use as a precursor for a variety of advanced heterocyclic scaffolds. For instance, it has been used in the synthesis of benzo[c]pyrazolo ontosight.ainih.govnaphthyridines through one-pot, multi-component reactions. nih.gov These reactions, which involve the formation of new carbon-carbon and carbon-nitrogen bonds, demonstrate the utility of the benzo[c] ontosight.ainih.govnaphthyridine core in generating novel and complex heterocyclic structures. nih.gov Furthermore, ruthenium-catalyzed [2+2+2] cycloaddition reactions have been employed to synthesize benzo[c] ontosight.ainih.govnaphthyridinones from 1,7-diynes and cyanamides, highlighting another avenue for creating diverse heterocyclic frameworks. researchgate.netnih.govscite.ai

    Scaffold Design and Optimization in Medicinal Chemistry Research

    The benzo[c] ontosight.ainih.govnaphthyridine scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer and antimicrobial properties. ontosight.aiontosight.ai

    Development of Novel Ligands and Frameworks Based on Benzo[c]ontosight.ainih.govnaphthyridine

    The development of novel ligands based on the benzo[c] ontosight.ainih.govnaphthyridine framework is an active area of research. These compounds are explored for their potential as therapeutic agents. ontosight.ai For instance, certain benzo[c] ontosight.ainih.govnaphthyridine derivatives have been investigated for their ability to interact with biological targets like enzymes and receptors. ontosight.ai The synthesis of new derivatives often involves the modification of the core structure to enhance biological activity and selectivity. nih.govnih.gov The tetrahydroquinoline scaffold, a related motif, has also been studied for its potential in developing novel nuclear receptor modulators. acs.org

    Methodologies for Structure-Activity Relationship (SAR) Studies in Benzo[c]ontosight.ainih.govnaphthyridine Series

    Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzo[c] ontosight.ainih.govnaphthyridine derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity. nih.govyoutube.com By understanding the relationship between structure and activity, researchers can design more potent and selective compounds. rsc.org For example, SAR studies on related heterocyclic systems have provided insights into the key structural features required for potent biological activity. researchgate.net

    Potential Applications in Materials Science

    While the primary focus of research on benzo[c] ontosight.ainih.govnaphthyridine has been in medicinal chemistry, its unique photophysical properties suggest potential applications in materials science. The fused aromatic system can give rise to fluorescence, making these compounds candidates for development as fluorescent probes. ontosight.ai Their ability to intercalate into DNA and emit fluorescence is a particularly interesting property that could be exploited in the design of new materials for sensing and imaging applications. ontosight.ai

    Design of Functional Materials Incorporating Benzo[c]researchgate.netfigshare.comnaphthyridine Units

    The unique photophysical properties of nitrogen-containing aromatic compounds have positioned them as key components in the design of advanced functional materials, particularly for applications in organic electronics. While research on benzo[c] researchgate.netfigshare.comnaphthyridine itself is still emerging, the broader class of naphthyridines is demonstrating significant potential, especially in the field of organic light-emitting diodes (OLEDs).

    The core structure of naphthyridines, including the benzo[c] researchgate.netfigshare.comnaphthyridine isomer, offers a foundation for developing materials with tunable electronic properties. For instance, derivatives of 1,8-naphthyridine (B1210474) have been successfully employed as n-type conjugated oligomers in OLEDs. rsc.org These materials exhibit high thermal stability, with decomposition temperatures reaching up to 400°C, and possess high electron affinities (2.79–3.00 eV), making them suitable for use as electron-transport materials. rsc.org Furthermore, these naphthyridine-based compounds can be designed to emit light across the visible spectrum, from blue to yellow, with high quantum yields, demonstrating their versatility as emitters in OLED devices. rsc.org

    Recent research has highlighted the potential of naphthyridine-based emitters to achieve highly efficient deep-blue thermally activated delayed fluorescence (TADF) in OLEDs. Devices fabricated with these emitters have shown impressive external quantum efficiencies (EQEs) of up to 17.6% for vacuum-processed and 13.5% for solution-processed OLEDs. Some unsubstituted naphthyridine derivatives have exhibited deep-blue electroluminescence with narrow emission bands, a desirable characteristic for high-resolution displays. The design of these materials often involves creating a donor-acceptor (D-A) structure, where the electron-deficient naphthyridine core acts as the acceptor. This architecture facilitates intramolecular charge-transfer (ICT) processes, which are crucial for achieving TADF.

    The development of phosphorescent materials for OLEDs is another area where benzo[c] researchgate.netfigshare.comnaphthyridine could play a significant role. Bipolar host materials, which possess both electron- and hole-transporting capabilities, are essential for efficient phosphorescent OLEDs (PhOLEDs). The introduction of carbazole (B46965) and phenothiazine-5,5-dioxide moieties into a single molecule has yielded bipolar host materials with high triplet energies, a prerequisite for hosting blue phosphorescent emitters. beilstein-journals.org Given the electron-deficient nature of the benzo[c] researchgate.netfigshare.comnaphthyridine core, it could be strategically functionalized with electron-donating groups to create novel bipolar host materials for high-performance PhOLEDs.

    Compound FamilyApplication in Functional MaterialsKey Findings and Performance Metrics
    1,8-Naphthyridine OligomersEmitters and Electron-Transport Materials in OLEDsHigh thermal stability (Td = 380–400 °C), high electron affinities (2.79–3.00 eV), and high photoluminescence quantum yields (0.70–1.0). rsc.org
    Naphthyridine TADF EmittersDeep-Blue Emitters in OLEDsExternal quantum efficiencies up to 17.6% (vacuum-processed) and 13.5% (solution-processed).
    Carbazole/Phenothiazine-S,S-dioxide HybridsBipolar Host Materials for PhOLEDsHigh glass transition temperatures and high triplet energies suitable for blue phosphorescent emitters. beilstein-journals.org

    Catalytic Applications of Benzo[c]researchgate.netfigshare.comnaphthyridine Frameworks

    The presence of multiple nitrogen atoms in the benzo[c] researchgate.netfigshare.comnaphthyridine framework makes it an excellent candidate for use as a ligand in transition metal catalysis. The lone pairs of electrons on the nitrogen atoms can coordinate to a metal center, influencing its electronic properties and reactivity. This coordination can stabilize the metal in various oxidation states and create a specific steric environment around the catalytic site, thereby controlling the selectivity of the reaction.

    Role of Benzo[c]researchgate.netfigshare.comnaphthyridine-based Ligands in Transition Metal Catalysis

    While the direct application of benzo[c] researchgate.netfigshare.comnaphthyridine as a ligand in catalysis is an area of active development, studies on related naphthyridine isomers provide strong evidence for their potential. Ruthenium complexes featuring 1,8-naphthyridine and its derivatives as ligands have been synthesized and shown to be active catalysts in oxidation reactions. rsc.org These complexes have been successfully employed in the catalytic oxidation of alcohols and the epoxidation of alkenes, demonstrating the ability of the naphthyridine scaffold to support catalytically active metal centers. rsc.org

    The synthesis of benzo[c] researchgate.netfigshare.comnaphthyridinones has been achieved through a ruthenium-catalyzed [2+2+2] cycloaddition reaction. researchgate.net This highlights the compatibility of the benzo[c] researchgate.netfigshare.comnaphthyridine core with transition metal-mediated transformations and suggests that the molecule itself could be modified to act as a ligand. For instance, functional groups capable of chelation could be introduced onto the benzo[c] researchgate.netfigshare.comnaphthyridine backbone to create multidentate ligands.

    The broader field of transition metal catalysis has seen extensive use of N-heterocyclic ligands to modulate the activity and selectivity of catalysts. For example, rhodium(III)-catalyzed C-H bond functionalization often employs directing groups containing nitrogen to achieve high regioselectivity. rsc.org Similarly, iridium(III) complexes with polypyridine ligands are known for their rich photophysical properties and have been investigated for their potential in photoredox catalysis. nih.govresearchgate.netnih.gov The rigid and electron-accepting nature of the benzo[c] researchgate.netfigshare.comnaphthyridine framework could offer unique advantages in these catalytic systems.

    The development of water-soluble ruthenium(II) complexes bearing a naphthyridine-carboxylate ligand for catalytic applications further underscores the versatility of this class of compounds. figshare.com The introduction of a carboxylate group enhances the water solubility of the complex, which is advantageous for green chemistry applications. This approach could be readily adapted to benzo[c] researchgate.netfigshare.comnaphthyridine, opening up possibilities for its use in aqueous-phase catalysis.

    Catalyst SystemCatalytic ApplicationKey Features
    Ruthenium complexes with 1,8-naphthyridine ligandsOxidation of alcohols and epoxidation of alkenesDemonstrates the ability of the naphthyridine scaffold to support catalytically active metal centers. rsc.org
    Ruthenium(II) complexes with naphthyridine-carboxylate ligandPotential for aqueous-phase catalysisEnhanced water solubility due to the carboxylate group. figshare.com
    Rhodium(III) complexes with N-heterocyclic directing groupsC-H bond functionalizationHigh regioselectivity achieved through directed catalysis. rsc.org
    Iridium(III) complexes with polypyridine ligandsPhotoredox catalysisTunable photophysical and redox properties. nih.govresearchgate.netnih.gov

    Advanced Characterization Techniques in Benzo C 1 2 Naphthyridine Research

    Spectroscopic Methodologies for Structural Elucidation

    Spectroscopic techniques are fundamental in the study of Benzo[c] lew.rouobasrah.edu.iqnaphthyridines, providing detailed information about their atomic composition, bonding, and the chemical environment of their constituent atoms.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzo[c]lew.rouobasrah.edu.iqnaphthyridine Structure Determination

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of Benzo[c] lew.rouobasrah.edu.iqnaphthyridine derivatives. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

    In the study of substituted benzo[c]pyrazolo lew.rouobasrah.edu.iqnaphthyridines, ¹H NMR spectra have been instrumental. For instance, the protons of the NH₂ groups typically appear as singlets in the range of δ 6.50–7.45 ppm. A key diagnostic signal is the singlet for the pyrazole (B372694) N²–H proton, which is observed significantly downfield at δ 12.82–13.32 ppm. rsc.org The disappearance of certain proton signals and the appearance of new ones after a chemical transformation, such as the formation of the benzo[c]pyrazolo lew.rouobasrah.edu.iqnaphthyridine system from spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine], provides definitive evidence of the reaction's success. Specifically, the signals for pyridine (B92270) N⁷′–H and indole (B1671886) N¹–H protons vanish, while new NH₂ signals emerge and the pyrazole N²–H signal shifts downfield. rsc.org

    ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Although detailed shifts for the core Benzo[c] lew.rouobasrah.edu.iqnaphthyridine are not widely published, data for derivatives confirm the proposed structures. rsc.org For the parent 2,7-naphthyridine (B1199556) ring, a method for calculating ¹³C NMR chemical shifts has been developed, which can serve as a basis for estimating the shifts in its benzo-fused analogues. mdpi.com The assignment of carbon signals is often aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional experiments like HETCOR (Heteronuclear Correlation), which correlate proton and carbon signals. mdpi.commdpi.com

    Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzo[c]pyrazolo lew.rouobasrah.edu.iqnaphthyridine Derivatives rsc.org

    Functional GroupChemical Shift (δ, ppm)
    NH₂6.50 - 7.45
    Pyrazole N²–H12.82 - 13.32
    Pyrimido N⁵–H12.41 - 12.67
    Pyrazolo N²–H (in pyrimido derivatives)13.38 - 13.65

    This table is generated based on data from a study on benzo[c]pyrazolo lew.rouobasrah.edu.iqnaphthyridines and benzo[c]pyrazolopyrimido lew.rouobasrah.edu.iqnaphthyridines.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org In the context of Benzo[c] lew.rouobasrah.edu.iqnaphthyridine research, it is particularly useful for confirming the presence of specific substituent groups and monitoring reactions.

    For example, in a series of synthesized benzo[c]pyrazolo lew.rouobasrah.edu.iqnaphthyridines, the IR spectra clearly showed N–H stretching vibrations in the region of 3421–3088 cm⁻¹, confirming the presence of pyrazole and amino groups. rsc.org Similarly, for related benzo[c]pyrazolopyrimido lew.rouobasrah.edu.iqnaphthyridines, the pyrazole N–H stretch was observed between 3394–3048 cm⁻¹. rsc.org The presence or absence of characteristic absorption bands, such as the strong absorption from a cyano group (C≡N) which typically appears around 2200 cm⁻¹, can be used to follow the progress of a reaction and confirm the structure of the final product. nih.gov

    Table 2: Characteristic IR Absorption Bands for Benzo[c] lew.rouobasrah.edu.iqnaphthyridine Derivatives rsc.org

    Functional GroupWavenumber (cm⁻¹)
    Pyrazole and Amino N–H stretch3421 - 3088
    Pyrazole N–H stretch (in pyrimido derivatives)3394 - 3048

    This table highlights key IR stretching frequencies reported for specific classes of Benzo[c] lew.rouobasrah.edu.iqnaphthyridine derivatives.

    Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

    Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight with high precision. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula of a compound, offering an unambiguous confirmation of its elemental composition.

    While detailed mass spectral data for the parent Benzo[c] lew.rouobasrah.edu.iqnaphthyridine is scarce, the fragmentation patterns of the core 2,7-naphthyridine ring have been studied. The typical fragmentation pathway involves the initial loss of substituents, followed by the cleavage of the heterocyclic ring, commonly resulting in the loss of HCN and C₂H₂. mdpi.com This leads to the observation of fragments with m/z values of 104, 103, 77, 76, and 50 in many of the spectra of 2,7-naphthyridine derivatives. mdpi.com

    Chemical ionization (CI) mass spectrometry, using a softer ionization gas like isobutane, often results in less fragmentation and a prominent protonated molecular ion peak (MH⁺), which is useful for confirming the molecular weight. mdpi.com The high proton affinity of the nitrogen atoms in the 2,7-naphthyridine ring can also lead to the formation of stable adduct ions. mdpi.com HRMS is particularly crucial in modern drug discovery and development, allowing for the precise mass determination of analytes, which facilitates both immediate and retrospective analysis for compounds and their metabolites. nih.gov

    X-ray Crystallography for Solid-State Structure Determination

    The crystal structure of a molecule can reveal how it packs in the solid state and can help to rationalize its physical properties. For complex heterocyclic systems like Benzo[c] lew.rouobasrah.edu.iqnaphthyridine, a crystal structure provides undeniable proof of its constitution and stereochemistry. In medicinal chemistry research, X-ray structures of ligand-protein complexes are crucial for structure-based drug design. acs.org

    Despite its power, obtaining single crystals suitable for X-ray diffraction can be a significant challenge. As of the latest literature surveys, a publicly available crystal structure for the parent Benzo[c] lew.rouobasrah.edu.iqnaphthyridine or its simple derivatives has not been reported. However, the structures of related benzonaphthyridine isomers have been determined, providing insights into the general structural features of this class of compounds. ontosight.ai The successful application of X-ray crystallography to rearrangement products of other naphthyridine series underscores its importance in unambiguously confirming complex molecular structures. nih.gov

    Future Research Directions and Challenges in Benzo C 1 2 Naphthyridine Chemistry

    Development of Novel Green and Sustainable Synthetic Routes for Benzo[c]naphthyridines

    Traditional synthetic methods for constructing complex heterocyclic systems often rely on harsh reaction conditions, stoichiometric reagents, and multi-step sequences that generate significant chemical waste. A primary challenge and a significant area of future research will be the development of green and sustainable synthetic strategies for accessing the benzo[c]naphthyridine core. Key areas of focus will include:

    Atom Economy-Maximizing Reactions: Moving away from classical condensation reactions towards methodologies with high atom economy, such as cycloadditions and C-H activation/functionalization cascades.

    Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace hazardous volatile organic compounds (VOCs).

    Energy-Efficient Synthesis: Investigating microwave-assisted and flow chemistry-based syntheses to reduce reaction times and energy consumption compared to conventional heating methods.

    Future research will likely target one-pot reactions that can build the tetracyclic framework from simple, readily available precursors, minimizing purification steps and solvent usage.

    Table 1: Comparison of Potential Green Synthetic Approaches for Benzo[c]naphthyridines

    Synthetic Strategy Potential Advantages Key Challenges
    C-H Activation Reduces pre-functionalization steps; high atom economy. Achieving high regioselectivity on the benzo[c]naphthyridine core; catalyst stability.
    Photoredox Catalysis Utilizes visible light as a renewable energy source; mild reaction conditions. Substrate scope limitations; quantum yield optimization.
    Flow Chemistry Enhanced safety, scalability, and reaction control; easy automation. High initial equipment cost; potential for channel clogging with insoluble intermediates.

    | Microwave-Assisted Synthesis | Rapid heating and significantly reduced reaction times. | Scalability can be an issue; potential for localized overheating. |

    Design and Implementation of Innovative Catalytic Systems for Enhanced Synthesis Efficiency

    Catalysis is central to modern organic synthesis, and the efficient construction of benzo[c]naphthyridines will heavily depend on the development of novel catalytic systems. Future research will need to address the limitations of current catalysts and design new ones with superior activity, selectivity, and broader substrate scope.

    Key research avenues include:

    Transition-Metal Catalysis: Designing new ligands for transition metals like palladium, copper, and rhodium to improve control over regioselectivity and enantioselectivity in key bond-forming reactions.

    Organocatalysis: Exploring the use of small organic molecules as catalysts to avoid toxic heavy metals, offering a greener and often more cost-effective alternative.

    Photoredox and Dual Catalysis: Combining photoredox catalysis with other catalytic modes (e.g., transition-metal or organocatalysis) to enable previously inaccessible transformations under mild conditions.

    A significant challenge will be the discovery of catalysts capable of constructing the core or functionalizing it with high selectivity, given the multiple reactive nitrogen atoms and carbon positions within the scaffold.

    Exploration of Undiscovered Benzo[c]naphthyridine Derivatives and Architectures

    The full potential of the benzo[c]naphthyridine scaffold is yet to be unlocked. Future research must focus on the systematic exploration of novel derivatives and related molecular architectures. This involves moving beyond simple substitutions and exploring more complex structural modifications.

    Late-Stage Functionalization: A major goal is to develop methods for the selective late-stage functionalization of the pre-formed benzo[c]naphthyridine core. This would allow for the rapid generation of diverse analogues from a common intermediate, which is crucial for creating libraries of compounds for screening.

    Scaffold Hopping and Isomer Exploration: Systematically designing and synthesizing other isomeric forms of benzo-naphthyridines and exploring how the placement of nitrogen atoms influences the molecule's electronic and steric properties.

    Three-Dimensional Architectures: Moving from planar structures to more three-dimensional scaffolds by incorporating sp³-hybridized centers. This can lead to molecules with improved physicochemical properties.

    The challenge lies in achieving precise control over the site of functionalization, as the electronic properties of the tetracyclic system can lead to complex reactivity patterns.

    Deeper Understanding of Reaction Mechanisms and Selectivity Control in Benzo[c]naphthyridine Synthesis

    A robust and predictive understanding of the reaction mechanisms underpinning the synthesis and functionalization of benzo[c]naphthyridines is essential for overcoming many of the current challenges. Without this knowledge, optimizing reaction conditions and controlling selectivity remains a trial-and-error process.

    Future research should prioritize:

    In-situ Spectroscopic Studies: Employing techniques like NMR, IR, and mass spectrometry to monitor reactions in real-time, identify key intermediates, and elucidate reaction pathways.

    Kinetic Analysis: Performing detailed kinetic studies to understand the factors that govern reaction rates and selectivity.

    Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction transition states and intermediates, providing insights that are difficult to obtain experimentally.

    A significant challenge is the often transient and low-concentration nature of key intermediates, which makes their experimental detection and characterization difficult. A synergistic approach combining experimental and computational studies will be crucial for progress.

    Table 2: Focus Areas for Mechanistic Understanding

    Research Area Techniques and Approaches Desired Outcome
    Pathway Elucidation In-situ NMR, DFT calculations, Isotope labeling studies. A step-by-step map of the reaction pathway, including all intermediates and transition states.
    Selectivity Control Kinetic analysis, catalyst and ligand screening, solvent effect studies. Predictive models for how reaction parameters influence regioselectivity and stereoselectivity.

    | Catalyst Deactivation | Spectroscopic analysis of used catalysts, computational modeling of off-cycle species. | Understanding and prevention of catalyst degradation pathways to improve reaction efficiency. |

    Advanced Computational Design and Prediction of Novel Benzo[c]naphthyridine Scaffolds with Desired Properties

    As synthetic capabilities expand, the ability to rationally design benzo[c]naphthyridine derivatives with specific, pre-defined properties becomes increasingly important. Advanced computational chemistry offers a powerful toolkit for in silico design and property prediction, guiding synthetic efforts toward the most promising targets.

    Key future directions include:

    Quantum Mechanical (QM) Calculations: Using high-level QM methods to accurately predict electronic properties, such as absorption and emission spectra, which is vital for applications in materials science.

    Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate structural features of benzo[c]naphthyridine derivatives with their biological activity or material properties.

    Machine Learning and AI: Employing machine learning algorithms to screen virtual libraries of tens of thousands of potential derivatives, identifying candidates with a high probability of possessing desired characteristics before they are synthesized.

    The primary challenge in this area is the accuracy of the predictive models, which depends heavily on the quality and quantity of experimental data available for training. Generating a foundational dataset of well-characterized benzo[c]naphthyridine compounds will be a critical first step.

    Q & A

    Basic Research: What are the most efficient synthetic routes for constructing the Benzo[c][2,7]naphthyridine core?

    Methodological Answer:
    The core structure is typically synthesized via intramolecular cyclization or multi-component reactions . For example:

    • Knoevenagel condensation followed by Michael addition and cyclization using isatin, malononitrile, and 3-aminopyrazole in water yields pyrazolo-fused derivatives (65–85% yields). This "on-water" protocol avoids transition metals and minimizes waste .
    • Copper bromide-catalyzed [4+2] hetero-Diels–Alder reactions enable the synthesis of dihydrodibenzo[b,h][1,6]naphthyridines from substituted aryl aldehydes and amines .
      Key Characterization: FTIR, 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and ESI-mass spectrometry confirm structural integrity .

    Advanced Research: How can regioselective functionalization at the C-5 position of 4-bromo-Benzo[c][2,7]naphthyridine be achieved?

    Methodological Answer:
    Regioselective direct ring metalation using TMPMgCl∙LiCl at −40°C enables precise functionalization at C-5. Subsequent quenching with electrophiles (e.g., aldehydes, ketones) generates 5-substituted derivatives (e.g., 5-formyl, 5-aryl). This method avoids competing bromine–magnesium exchange and facilitates access to pyridoacridone alkaloid analogues via Parham-type cyclization .
    Optimization Note: Reaction temperature (−40°C) and solvent (THF) are critical to suppress side reactions .

    Basic Research: What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

    Methodological Answer:

    • 1H-NMR^1 \text{H-NMR} : Distinguishes aromatic protons and substituent environments (e.g., pyrazole vs. naphthyridine protons) .
    • ESI-HRMS : Confirms molecular ion peaks and fragmentation patterns, critical for verifying decarboxylation or aromatization steps .
    • UV-Vis and Fluorescence Spectroscopy : Used to study electronic properties for chemosensor applications (e.g., Ni2+^{2+} detection via colorimetric shifts) .

    Advanced Research: How can computational modeling guide the design of this compound derivatives with enhanced PDK-1 inhibitory activity?

    Methodological Answer:

    • Molecular Docking : Identifies key interactions between 8,9-dimethoxy-substituted derivatives and the PDK-1 ATP-binding pocket. Substituents at C-5 (e.g., aminoalkoxy groups) improve binding affinity by forming hydrogen bonds with Glu166 and Lys111 residues .
    • 3D-QSAR : Correlates structural features (e.g., electron-withdrawing groups at C-6) with cytotoxicity against cancer cell lines (e.g., MCF7), enabling predictive optimization .

    Basic Research: What are the standard protocols for evaluating the biological activity of this compound derivatives?

    Methodological Answer:

    • Cytotoxicity Assays : MTT-based colorimetric assays on human cancer cell lines (e.g., MCF7) quantify IC50_{50} values. Preferential activity is observed for derivatives with electron-deficient substituents (e.g., nitro groups) at C-6 .
    • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) assess minimum inhibitory concentrations (MICs). Halogenated derivatives (e.g., Cl, Br) often exhibit enhanced activity .

    Advanced Research: How can green chemistry principles be applied to synthesize Benzo[c][2,7]naphthyridines sustainably?

    Methodological Answer:

    • Solvent-Free or Aqueous Reactions : Multi-component protocols using water as a solvent reduce toxicity and energy consumption. For example, spiro-intermediate synthesis achieves 70–85% yields without organic solvents .
    • Catalyst-Free Cyclizations : Thermal or microwave-assisted cyclizations eliminate transition-metal catalysts, minimizing purification steps .

    Advanced Research: What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

    Methodological Answer:

    • Meta-Analysis : Compare substituent effects across studies. For example, 5-methyl groups may enhance cytotoxicity but reduce solubility, leading to conflicting activity profiles .
    • Crystallographic Studies : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) that impact binding to biological targets .

    Basic Research: How are spiro-intermediates utilized in constructing fused this compound systems?

    Methodological Answer:
    Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] intermediates undergo base-catalyzed hydrolysis and aromatization to yield fused systems. For example, refluxing spiro-compounds in NaOH/EtOH cleaves the indoline ring, followed by cyclization to form pyrazolo[2,7]naphthyridines .

    Advanced Research: What are the challenges in scaling up this compound synthesis for preclinical studies?

    Methodological Answer:

    • Purification : Column chromatography is often required to isolate regioisomers (e.g., C-5 vs. C-6 substituted products), complicating large-scale production .
    • Stability : Light-sensitive intermediates (e.g., arylidenes) necessitate darkroom conditions during multi-step syntheses .

    Advanced Research: How do structural modifications influence the fluorescence properties of this compound-based chemosensors?

    Methodological Answer:

    • Electron-Donating Groups (EDGs) : Methoxy or amino groups at C-8 enhance fluorescence quantum yields by stabilizing excited states.
    • Metal Coordination : Ni2+^{2+} binding to pyrazolo-nitrogen atoms induces a redshift in emission maxima (e.g., 450 nm → 550 nm), enabling selective ion detection .

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